4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile
Overview
Description
4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile, also known as BIBX1382 or ZD1839, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) that has been extensively studied for its potential use as an anticancer agent. It has a molecular formula of C12H9BrN2O and a molecular weight of 277.12 g/mol .
Molecular Structure Analysis
The molecular structure of 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile consists of a benzene ring attached to a nitrile group and an isoxazole ring through an ethyl bridge . The presence of the bromine atom on the ethyl bridge may allow for further reactions.Scientific Research Applications
Synthesis and Reactivity
- Research conducted by Efimov et al. (2016) demonstrated the regio- and stereoselectivity in reactions involving β-azolyl enamines and nitrile oxides, leading to the formation of 4-azolylisoxazoles. This study provides insights into the synthesis of isoxazole derivatives under catalyst-free conditions, potentially including compounds similar to 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (Efimov et al., 2016).
- Velikorodov and Sukhenko (2004) investigated the antimicrobial properties of N-arylcarbamates containing isoxazoline and isoxazole rings, showcasing the potential biological activity of isoxazole derivatives, which may extend to the application areas of 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (Velikorodov & Sukhenko, 2004).
Chemical Reactivity and Applications
- Hou et al. (2017) presented a study on the stereospecific synthesis of an isoxazole-containing S1P1 receptor agonist, emphasizing the role of isoxazole derivatives in medicinal chemistry. This could suggest the utility of similar compounds like 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile in developing pharmaceutical agents (Hou et al., 2017).
- Research on the regioselectivity and mechanism of cycloaddition reactions involving isoxazoline derivatives by El idrissi et al. (2021) highlights the chemical reactivity of such compounds, potentially providing a foundation for understanding the reactivity of 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (El idrissi et al., 2021).
properties
IUPAC Name |
4-[5-(2-bromoethyl)-1,2-oxazol-3-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-6-5-11-7-12(15-16-11)10-3-1-9(8-14)2-4-10/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGODWBLGLBYGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NOC(=C2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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